molecular formula C13H14BrN3O5S B7456381 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B7456381
M. Wt: 404.24 g/mol
InChI Key: YKHILZODVOGHFS-UHFFFAOYSA-N
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the brominated benzene ring.

    Propoxylation: Attachment of a propoxy group to the benzene ring.

    Imidazole Formation: Construction of the imidazole ring with the incorporation of a nitro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of bromine with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted imidazole compounds.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Proteins: Affecting protein function and signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular metabolism and growth.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine: Shares a similar sulfonyl-benzene structure but differs in the imidazole ring.

    2-methyl-5-nitro-1H-imidazole derivatives: Compounds with variations in the substituents on the imidazole ring.

Uniqueness

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O5S/c1-3-6-22-12-7-10(4-5-11(12)14)23(20,21)16-9(2)15-8-13(16)17(18)19/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHILZODVOGHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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